molecular formula C9H10BrNO2 B1428370 Ethyl 3-amino-5-bromobenzoate CAS No. 690260-95-8

Ethyl 3-amino-5-bromobenzoate

Cat. No.: B1428370
CAS No.: 690260-95-8
M. Wt: 244.08 g/mol
InChI Key: AGSSVQHQCFMXHB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromobenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group at the 3-position and a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-aminobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Another method involves the esterification of 3-amino-5-bromobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically performed under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium cyanide in ethanol, or primary amines in an aprotic solvent.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, or nitric acid in acetic acid.

Major Products

    Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-5-methoxybenzoate or ethyl 3-amino-5-cyanobenzoate.

    Reduction: this compound can be reduced to ethyl 3-amino-5-bromobenzylamine.

    Oxidation: Ethyl 3-nitro-5-bromobenzoate is a major product of oxidation.

Scientific Research Applications

Ethyl 3-amino-5-bromobenzoate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-bromobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting enzyme activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-amino-5-bromobenzoate can be compared with other similar compounds such as:

    Ethyl 3-amino-4-bromobenzoate: Similar structure but with the bromine atom at the 4-position, which can lead to different reactivity and biological activity.

    Ethyl 3-amino-5-chlorobenzoate: Chlorine instead of bromine, affecting the compound’s electronic properties and reactivity.

    Ethyl 3-amino-5-fluorobenzoate: Fluorine substitution, which can significantly alter the compound’s chemical behavior and biological interactions.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in chemical research and development.

Properties

IUPAC Name

ethyl 3-amino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSSVQHQCFMXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of ethyl 3-bromo-5-nitrobenzoate (4.4 g, 16 mmol) and tin(II) chloride (40 g, 170 mmol) in ethanol (125 ml) was heated at 80° C. for 2 hours. The mixture was cooled to room temperature and the solvent evaporated. The residue was suspended in ethyl acetate (250 ml) and washed with 2M NaOH (2×250 ml). The organic phase was washed with water, dried and evaporated to give the title compound as a yellow solid (3.6 g, 92%)
Quantity
4.4 g
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reactant
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40 g
Type
reactant
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Quantity
125 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of methyl 3-bromo-5-nitrobenzoate (17 g, 62.04 mmol) in ethanol (85 mL), was added NH4Cl solution (17 g in 85 mL water, 317.8 mmol) followed by Fe powder (27.82 g, 498.12 mmol). Resulting reaction mass was stirred at 90° C. for 1 h. On completion, reaction mass was filtered and filtrate concentrated till dryness to get solid which was dissolved in sat. sodium bicarbonate solution. Aqueous layer was extracted with ethyl acetate (3×50 mL). Combined organic layers were dried over sodium sulfate and concentrated to afford the desired compound (15 g, 99.14%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
27.82 g
Type
catalyst
Reaction Step Three
Yield
99.14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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